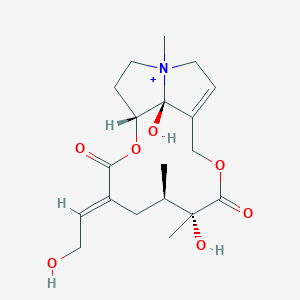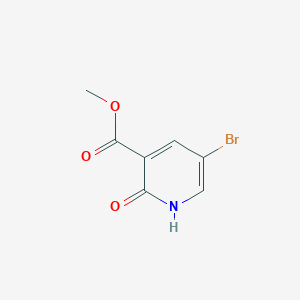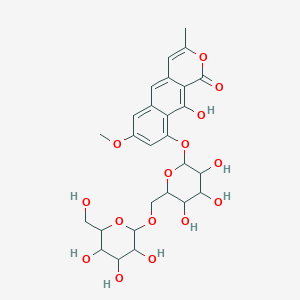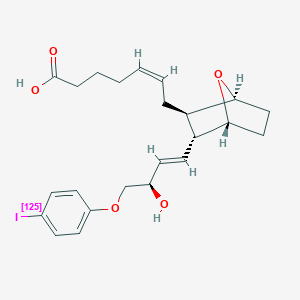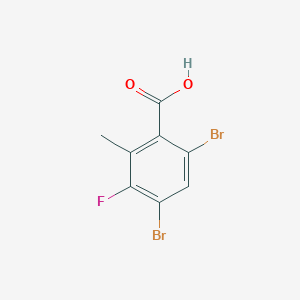
4,6-Dibromo-3-fluoro-2-methylbenzoic acid
Descripción general
Descripción
4,6-Dibromo-3-fluoro-2-methylbenzoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-3-fluoro-2-methylbenzoic acid in anti-cancer activity involves the inhibition of the enzyme topoisomerase II, which is responsible for the replication and transcription of DNA. By inhibiting this enzyme, the compound prevents the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4,6-Dibromo-3-fluoro-2-methylbenzoic acid has low toxicity and does not exhibit any significant adverse effects on normal cells. However, further studies are required to determine the long-term effects of the compound on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4,6-Dibromo-3-fluoro-2-methylbenzoic acid is its ease of synthesis and availability. It can be synthesized in large quantities and has been used in various lab experiments. However, its low solubility in water and other solvents can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 4,6-Dibromo-3-fluoro-2-methylbenzoic acid. One area of interest is the development of new anti-cancer drugs based on the compound. Another area of research is the synthesis of new organic materials using 4,6-Dibromo-3-fluoro-2-methylbenzoic acid as a building block. Additionally, further studies are required to determine the long-term effects of the compound on the human body and its potential use in the treatment of other diseases.
Aplicaciones Científicas De Investigación
4,6-Dibromo-3-fluoro-2-methylbenzoic acid has been extensively studied for its potential applications in pharmaceuticals and materials science. In pharmaceuticals, it has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In materials science, it has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers.
Propiedades
Número CAS |
119916-27-7 |
|---|---|
Nombre del producto |
4,6-Dibromo-3-fluoro-2-methylbenzoic acid |
Fórmula molecular |
C8H5Br2FO2 |
Peso molecular |
311.93 g/mol |
Nombre IUPAC |
4,6-dibromo-3-fluoro-2-methylbenzoic acid |
InChI |
InChI=1S/C8H5Br2FO2/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2H,1H3,(H,12,13) |
Clave InChI |
LIYAGAIAFFAGOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1F)Br)Br)C(=O)O |
SMILES canónico |
CC1=C(C(=CC(=C1F)Br)Br)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

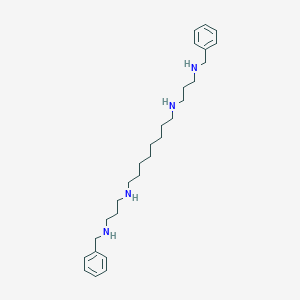
![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)
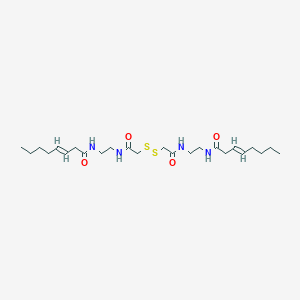
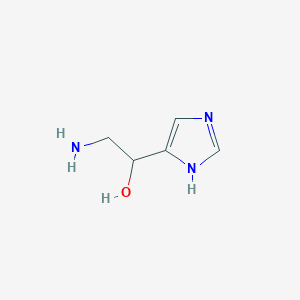
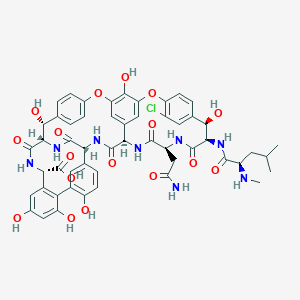
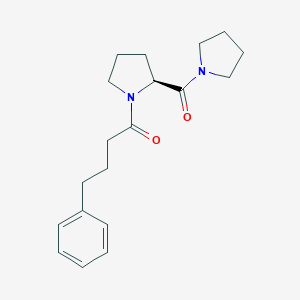
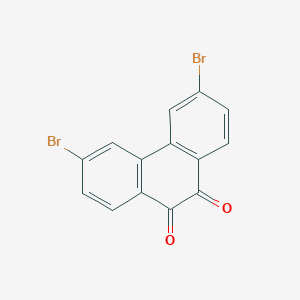
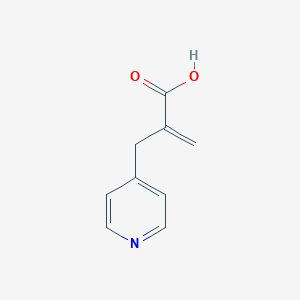
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)
